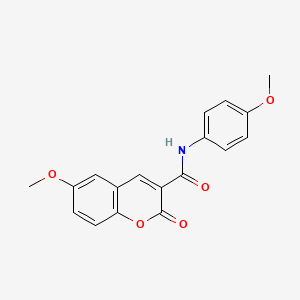

![molecular formula C17H16N2OS B5516979 4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

概要

説明

4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 296.09833431 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

4-(4-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and its derivatives have been studied for their antimicrobial properties. Compounds synthesized in this class have shown significant activity against various microbes. For instance, some compounds exhibited notable activity against C. albicans, with one compound showing an inhibition zone (IZ) of 22 mm and minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 31.25 μg/ml. Other derivatives demonstrated substantial antibacterial activity against S. aureus and P. aeruginosa (Soliman et al., 2009).

Synthesis and Structural Analysis

The synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, including those of the 4-(4-methylphenoxy) variant, have been explored. These studies involve understanding the complex π-electron delocalization effects in these compounds. This research is crucial for developing novel biologically active heterocycles, as the compound is a promising substrate for various reactions (Gajda et al., 2015).

Development of Antifungal Agents

Somederivatives of this compound have been synthesized for potential antifungal applications. In particular, chlorothieno[2,3-d]pyrimidines and their derivatives were evaluated for antifungal activity against various fungal strains. These compounds have shown promise in preventing diseases such as Rice blast, Sheath blight, and Cucumber powdery mildew, indicating their potential as antifungal agents (Konno et al., 1989).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds, including benzothienopyrimidines and their derivatives, has been ongoing. These compounds, including this compound, have been the subject of various synthetic methods. The aim is to explore their potential pharmaceutical applications, such as antiplatelet aggregation activity. Such research contributes to the development of new therapeutic agents (Okuda et al., 2013).

Crystal and Molecular Structure Studies

The crystal and molecular structure of tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives, including 4-(4-Methylphenoxy) variants, have been characterized using X-ray crystallography. These studies provide insights into the compound's molecular arrangement, intermolecular interactions, and potential for forming stable crystalline structures. Understanding these structural aspects is crucial for pharmaceutical applications and the development of new compounds (Ziaulla et al., 2012).

作用機序

Target of Action

The primary target of 4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with EGFR, inhibiting its kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the activation of the downstream signal transduction pathways, including the PI3K/AKT and the RAS/RAF/MEK/ERK pathways. This leads to inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The compound affects the EGFR signaling pathway, which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and migration. Downstream effects of EGFR inhibition include reduced angiogenesis, inflammation, and tumor cell invasion .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through the inhibition of EGFR kinase activity, which in turn downregulates several signal transduction pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability For instance, the presence of other EGFR inhibitors could potentially affect the efficacy of the compoundbenzothieno[2,3-d]pyrimidine.

Safety and Hazards

The safety and hazards associated with “4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” are not detailed in the available literature.

将来の方向性

The future directions for research on “4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” could include further in vitro and in vivo studies to confirm its potential use as a fluorescent probe for determining tumors or their progression . Additionally, more research could be conducted to explore its antitumor activity and to develop new pyrimidines as anti-inflammatory agents .

特性

IUPAC Name |

4-(4-methylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16/h6-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLCYKPGENHRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4'-[(methylamino)sulfonyl]biphenyl-3-yl}methyl)propanamide](/img/structure/B5516918.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5516923.png)

![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)

![N-[4-(dimethylamino)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5516935.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)

![1-cyclopropyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516972.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)